2,5-Bis(2-methylpropyl)thiophene

Volatility Distillation Headspace analysis

2,5-Bis(2-methylpropyl)thiophene (CAS 54845-33-9; synonym: 2,5-diisobutylthiophene) is a C12H20S 2,5-disubstituted thiophene bearing two branched isobutyl groups at the alpha ring positions. With a molecular weight of 196.35 g·mol⁻¹ and a predicted logP of 5.637, this compound occupies a distinct hydrophobicity band among 2,5-dialkylthiophenes.

Molecular Formula C12H20S
Molecular Weight 196.35 g/mol
Cat. No. B12448885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(2-methylpropyl)thiophene
Molecular FormulaC12H20S
Molecular Weight196.35 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(S1)CC(C)C
InChIInChI=1S/C12H20S/c1-9(2)7-11-5-6-12(13-11)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3
InChIKeyDUKLFSDDEVHMJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(2-methylpropyl)thiophene (2,5-Diisobutylthiophene) — Core Identity and Procurement-Relevant Profile


2,5-Bis(2-methylpropyl)thiophene (CAS 54845-33-9; synonym: 2,5-diisobutylthiophene) is a C12H20S 2,5-disubstituted thiophene bearing two branched isobutyl groups at the alpha ring positions [1]. With a molecular weight of 196.35 g·mol⁻¹ and a predicted logP of 5.637, this compound occupies a distinct hydrophobicity band among 2,5-dialkylthiophenes [2]. It is a colorless to pale yellow liquid (est.) with a boiling point of 247.14 °C, flash point of 74.4 °C, and aqueous solubility of 0.61 mg·L⁻¹ [2]. Mass spectra (3 GC-MS entries) and Kovats retention index data (RI 1533 on HP-5) are catalogued in authoritative spectral databases [3][4]. Critically, this compound is frequently misidentified in chemical databases as 2,5-di-tert-butylthiophene (CAS 1689-77-6), a structural isomer with measurably different physicochemical properties, making CAS verification essential for accurate procurement .

Why 2,5-Bis(2-methylpropyl)thiophene Cannot Be Interchanged with Other 2,5-Dialkylthiophenes Without Quantitative Justification


The 2,5-dialkylthiophene scaffold spans compounds that differ markedly in boiling point, lipophilicity, chromatographic behaviour, and sensory profile — parameters that directly govern performance in GC-MS reference standards, flavor formulation, liquid-crystal design, and synthetic intermediate applications [1]. Simply selecting a 2,5-disubstituted thiophene of matching molecular weight, or relying on vendor cross-listings that conflate 2,5-diisobutylthiophene with its tert-butyl isomer, introduces risk of property mismatch . The quantitative evidence below demonstrates that alkyl-chain branching at the 2- and 5-positions modulates volatility by >60 °C, logP by >2 log units, and Kovats retention by hundreds of index units relative to linear and smaller-branched analogs — differences that cannot be compensated by simple concentration adjustment [2].

Quantitative Differentiation Evidence: 2,5-Bis(2-methylpropyl)thiophene vs. Closest 2,5-Dialkylthiophene Analogs


Boiling Point Separation: 2,5-Bis(2-methylpropyl)thiophene vs. 2,5-Dimethylthiophene and 2,5-Diethylthiophene

2,5-Bis(2-methylpropyl)thiophene exhibits a predicted boiling point of 247.14 °C at 760 mmHg, which is 113 °C higher than 2,5-dimethylthiophene (134 °C, lit.) and 66 °C higher than 2,5-diethylthiophene (181 °C, est.) [1][2][3]. This large volatility gap precludes direct substitution in any application where vapor-phase concentration or headspace partitioning is critical, including GC injection temperature programming, distillation-cut design, and flavor-release kinetics.

Volatility Distillation Headspace analysis GC injection parameters

Lipophilicity Differentiation: logP of 2,5-Bis(2-methylpropyl)thiophene vs. 2,5-Dimethylthiophene and 2,5-Diethylthiophene

The estimated octanol-water partition coefficient (logP) of 2,5-bis(2-methylpropyl)thiophene is 5.637, which is 2.82–3.28 log units higher than 2,5-dimethylthiophene (logP 2.36–2.82) and 1.76–2.77 log units higher than 2,5-diethylthiophene (logP 2.87–3.88) [1][2]. This corresponds to an approximately 600–1,900-fold greater partitioning into octanol versus water, translating to markedly different extraction efficiencies, reversed-phase LC retention, and environmental fate profiles.

Lipophilicity logP Partition coefficient Membrane permeability Solvent extraction

GC-MS Identification: Kovats Retention Index of 2,5-Bis(2-methylpropyl)thiophene vs. Class Baseline

The experimentally determined Kovats retention index of 2,5-bis(2-methylpropyl)thiophene on an HP-5 capillary column (30 m × 0.25 mm, 0.25 μm film) is 1533 [1]. This RI value is substantially higher than typical 2,5-dialkylthiophenes with smaller substituents (e.g., 2,5-dimethylthiophene RI ~850–900 range on comparable stationary phases) and reflects the combined effect of increased carbon number and branched-chain topology on GC retention [2]. The documented RI enables unambiguous identification of this specific isomer in complex volatile mixtures such as fruit essences and thermally processed food headspace.

Gas chromatography Retention index Kovats RI Volatile analysis Quality control

Structural Isomer Warning: Differentiating 2,5-Bis(2-methylpropyl)thiophene (CAS 54845-33-9) from 2,5-Di-tert-butylthiophene (CAS 1689-77-6)

Multiple chemical databases and vendor catalogues erroneously list 2,5-diisobutylthiophene (CAS 54845-33-9) as a synonym for 2,5-di-tert-butylthiophene (CAS 1689-77-6) . Despite sharing the molecular formula C12H20S, these are distinct structural isomers: the isobutyl isomer (target) has CH₂CH(CH₃)₂ side chains, while the tert-butyl isomer has C(CH₃)₃ groups. Their predicted boiling points differ by 23.9 °C (247.14 vs. 223.23 °C), flash points differ by 11.3 °C (74.4 vs. 63.1 °C), and logP values differ by 0.37 units (5.64 vs. 5.27) [1]. Furthermore, the isobutyl isomer has freely rotatable C–C bonds in the side chains (2 rotatable bonds), while the tert-butyl isomer is conformationally more restricted.

Isomer purity CAS verification Procurement accuracy Structural isomerism

Sensory Profile Differentiation: Odor Character of 2,5-Bis(2-methylpropyl)thiophene vs. Meat-Associated Thiophenes

2,5-Bis(2-methylpropyl)thiophene is documented with the odor descriptors 'Sweet, Green, Fruity' [1], which is qualitatively distinct from the roasted, grilled, sulfurous, and meaty notes characteristic of the most widely used flavor thiophenes — 2,5-dimethylthiophene ('grilled/meaty, charred meat nuance') and 2-ethylthiophene ('fatty roasted, beef fat character') [2]. This sensory divergence reflects the modulating effect of the bulky isobutyl substituents on the molecule's volatility and receptor-binding profile. The compound is listed as 'information only, not used for fragrances or flavors' in the TGSC database, suggesting its primary value lies outside direct flavor formulation [3].

Flavor chemistry Odor profiling Sensory analysis Volatile aroma compounds

Procurement-Relevant Application Scenarios for 2,5-Bis(2-methylpropyl)thiophene Based on Quantitative Evidence


GC-MS Volatile Reference Standard for Tropical Fruit and Thermally Processed Food Analysis

With a verified Kovats RI of 1533 on HP-5 columns and mass spectra available in the Wiley Registry and KnowItAll libraries, 2,5-bis(2-methylpropyl)thiophene serves as a retention-index anchor and identity confirmation standard in GC-MS volatile profiling of fruit essences and Maillard reaction products [1][2]. Its high boiling point (247 °C) and distinct fruity-green odor profile make it particularly suitable for late-eluting volatile quality control in complex food matrices where smaller thiophenes would co-elute with early peaks [3].

Synthetic Intermediate for Lipophilic 2,5-Disubstituted Thiophene Derivatives Requiring High logP

The logP of 5.64 and branched isobutyl architecture position this compound as a precursor for derivatives where high lipid solubility and steric bulk at the thiophene 2- and 5-positions are design requirements — such as lipophilic metal-complexing ligands, liquid-crystal mesogens with elevated clearing points, or extraction agents targeting non-polar analytes [4]. Its boiling point elevation relative to 2,5-dimethylthiophene (Δ +113 °C) also permits higher-temperature reaction conditions without solvent loss [5].

Isomer-Specific Procurement Protocol: Avoiding 2,5-Di-tert-butylthiophene Cross-Contamination

Given the documented database conflation between CAS 54845-33-9 (isobutyl isomer) and CAS 1689-77-6 (tert-butyl isomer), laboratories requiring the specific branched-primary-alkyl topology must implement a two-factor identity check: (a) confirm CAS 54845-33-9 on the certificate of analysis, and (b) verify the boiling point range (~247 °C) and/or GC retention index (1533) to rule out the tert-butyl isomer (BP ~223 °C) . This protocol is critical for applications where the conformational flexibility of the isobutyl side chains (two freely rotatable C–C bonds) influences molecular recognition, self-assembly, or polymer tacticity [4].

Flavor Chemistry Research: Investigating Structure-Odor Relationships in Branched 2,5-Dialkylthiophenes

The documented 'Sweet, Green, Fruity' odor of 2,5-bis(2-methylpropyl)thiophene contrasts sharply with the roasted-meaty notes of 2,5-dimethylthiophene, offering a defined structural probe for structure-odor relationship (SOR) studies [1][6]. Researchers correlating alkyl-chain branching topology with olfactory receptor activation can use this compound as a reference point for the fruity-sulfurous odor space, where quantitative odor threshold determination (currently absent from the literature) would further strengthen its differentiation value.

Quote Request

Request a Quote for 2,5-Bis(2-methylpropyl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.